molecular formula C21H23D3BrNO4 B1191661 Methylnaltrexone D3 Bromide

Methylnaltrexone D3 Bromide

Cat. No.: B1191661
M. Wt: 439.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.

Scientific Research Applications

Pharmacokinetics and Administration Methylnaltrexone D3 Bromide is primarily studied for its pharmacokinetics following parenteral administration. It's a peripherally restricted opioid antagonist with μ-opioid receptor selectivity, reducing opioid activity in organs like the gastrointestinal tract without affecting the analgesic effect. It showcases high bioavailability post subcutaneous administration, a terminal half-life of ∼8–9 hours, minimal metabolism, and excretion through renal and non-renal routes, marking its predictability and ease of use in clinical practice (Rotshteyn, Boyd, & Yuan, 2011).

Clinical Efficacy and Safety The clinical efficacy of this compound is significant in treating opioid-induced constipation, especially in palliative care settings. It provides rapid relief, usually within 24 hours, and does not interfere with the central analgesic effects of opioids or precipitate opioid withdrawal symptoms. This makes it a suitable choice for patients in advanced illnesses, although its long-term efficacy and economic impact need further exploration (Bader, Jaroslawski, Blum, & Becker, 2011).

Mechanisms of Action and Effects this compound's mechanism revolves around blocking peripheral effects of opioids, mainly focusing on opioid-induced bowel dysfunction. It operates by restricting the peripheral effects of opioids, sparing the central analgesic effects, which is a pivotal balance in managing the side effects of opioid therapy. This specific action helps in understanding opioid pharmacology more deeply and its potential application in clinical practice (Yuan, 2007).

Efficacy in Specific Populations While this compound is proven effective, further investigation is required in specific populations like pregnant women, pediatrics, and the elderly. The global trend shows an increased consumption of Methylnaltrexone since its approval, indicating its growing significance in medical practice. However, the lack of substantial evidence in these specific demographic groups calls for targeted research and clinical trials (Mozaffari, Nikfar, & Abdollahi, 2018).

Properties

Molecular Formula

C21H23D3BrNO4

Molecular Weight

439.36

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.